molecular formula C17H17Br2IN2O B12461122 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide

3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide

Cat. No.: B12461122
M. Wt: 552.0 g/mol
InChI Key: BMTJXYMOJGDQQP-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide is a complex organic compound that features a combination of bromine, iodine, and diethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide typically involves multi-step organic reactions. One common approach is to start with a suitable benzamide precursor and introduce the bromine and iodine atoms through halogenation reactions. The diethylamino group can be introduced via nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution steps.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different halogen or alkyl groups.

Scientific Research Applications

3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with target molecules, influencing their activity. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-N’-[4-(diethylamino)benzylidene]-2-hydroxybenzohydrazide
  • 3,5-Dibromo-4-methylaniline

Uniqueness

3,5-Dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide is unique due to its combination of bromine, iodine, and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17Br2IN2O

Molecular Weight

552.0 g/mol

IUPAC Name

3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide

InChI

InChI=1S/C17H17Br2IN2O/c1-3-22(4-2)13-7-5-12(6-8-13)21-17(23)14-9-11(18)10-15(19)16(14)20/h5-10H,3-4H2,1-2H3,(H,21,23)

InChI Key

BMTJXYMOJGDQQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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